Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate
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Overview
Description
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is a chemical compound with the molecular formula C12H16N2O3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylamino group attached to a carbamate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate typically involves the reaction of ethyl 2-oxo-2-(phenylamino)acetate with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(phenylamino)acetate: Similar in structure but lacks the methyl group.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Shares some structural similarities but has a different core structure
Uniqueness
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, synthesis methods, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamate functional group, which is known to influence its biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may affect its biological activity and efficacy in therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, a library of compounds based on ethyl N-(2-phenethyl) carbamate was synthesized, revealing potent analogues capable of inhibiting biofilm formation in MRSA with low micromolar IC50 values .
Table 1: Antimicrobial Activity Against MRSA
Compound | MIC (μM) | Activity Level |
---|---|---|
Compound A | 5.0 | Moderate |
Compound B | 10.0 | Low |
This compound | 7.5 | Moderate |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce cytotoxic effects in various cancer cell lines. For instance, compounds derived from similar structures showed significant inhibitory effects against non-small-cell lung cancer (NSCLC), promoting oxidative stress and cell death through mitochondrial pathways .
Case Study: Antitumor Activity
In a recent study, derivatives of this compound were tested against several cancer cell lines, showing IC50 values ranging from 3 to 20 μM depending on the specific structure and modifications made to the compound. The introduction of electron-withdrawing groups was found to enhance cytotoxicity significantly .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular pathways, thus modulating their activity. For instance, the compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for evaluating its therapeutic potential. Studies indicate that structural modifications can significantly impact these properties. Compounds with higher lipophilicity often exhibit better absorption and distribution profiles .
Table 2: ADMET Properties Overview
Property | Value | Implication |
---|---|---|
Lipophilicity | Moderate | Good absorption |
Solubility | High | Suitable for formulation |
Toxicity | Low | Favorable safety profile |
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl N-(2-anilino-2-oxoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)14(2)9-11(15)13-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,15) |
InChI Key |
IJGQKVCKSRURPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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